molecular formula C6H6N2O2 B020891 6-Aminonicotinic acid CAS No. 3167-49-5

6-Aminonicotinic acid

Cat. No. B020891
CAS RN: 3167-49-5
M. Wt: 138.12 g/mol
InChI Key: ZCIFWRHIEBXBOY-UHFFFAOYSA-N
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Patent
US04141977

Procedure details

6-Aminonicotinamide, 200 g, was dissolved in warm 85% phosphoric acid, 700 ml. The clear solution was heated to 100° C. for 8 hours. The solution was then diluted with 1.5 Kg of ice water. The white crystals thus obtained were separated by filtration, and washed with ice water followed with an acetone wash. The yield of 6-aminonicotinic acid phosphoric salt was 310 g. This product in its phosphoric salt form may be directly incorporated into the therapeutic compositions of the present invention.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
1.5 kg
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](N)=[O:7])=[CH:4][N:3]=1.P(=O)(O)(O)[OH:12]>>[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:12])=[O:7])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=C(C(=O)N)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Two
Name
ice water
Quantity
1.5 kg
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The white crystals thus obtained
CUSTOM
Type
CUSTOM
Details
were separated by filtration
WASH
Type
WASH
Details
washed with ice water
WASH
Type
WASH
Details
wash

Outcomes

Product
Name
Type
Smiles
NC1=NC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.